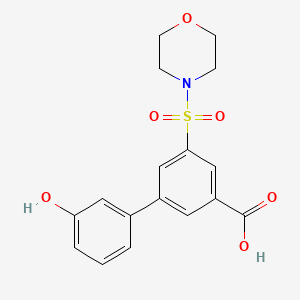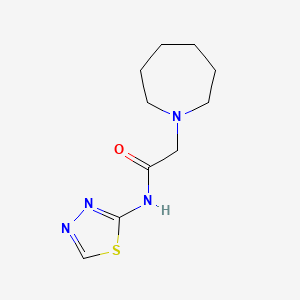
3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, also known as MBC-11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative of biphenyl and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CAXII), which is involved in the regulation of pH in the renal system. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer cells. However, one limitation of using this compound is its relatively low potency compared to other CAIX inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is the development of more potent CAIX inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease. Finally, there is also potential for the use of this compound in combination with other cancer therapies to enhance their efficacy.
Synthesemethoden
The synthesis of 3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the reaction of 3-bromo-5-hydroxybiphenyl-3-carboxylic acid with morpholine and sulfamic acid. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3'-hydroxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c19-15-3-1-2-12(9-15)13-8-14(17(20)21)11-16(10-13)25(22,23)18-4-6-24-7-5-18/h1-3,8-11,19H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYHVZRZJBBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)

![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)
![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5404224.png)
![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)
![{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5404236.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5404248.png)